molecular formula C16H24N6O2S B2701794 N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)butane-1-sulfonamide CAS No. 1021072-49-0

N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)butane-1-sulfonamide

Cat. No. B2701794
CAS RN: 1021072-49-0
M. Wt: 364.47
InChI Key: QEQJOYIPOFXSOF-UHFFFAOYSA-N
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Description

N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)butane-1-sulfonamide is a useful research compound. Its molecular formula is C16H24N6O2S and its molecular weight is 364.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

One research avenue involves the synthesis of heterocyclic compounds, where sulfonamides are key intermediates. For instance, the one-pot synthesis of N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides using catalytic zinc chloride is a notable method. This process is valued for its simplicity, cost-effectiveness, and moderate to good yield under optimized conditions (Yu et al., 2014).

Antibacterial and Antimicrobial Evaluation

Sulfonamide derivatives have been assessed for their antibacterial and antimicrobial properties. Research indicates that novel heterocyclic compounds containing a sulfonamido moiety exhibit high antibacterial activity, highlighting their potential as antibacterial agents (Azab et al., 2013). Similarly, the antimicrobial evaluation of new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives has shown that some compounds exhibit high activity against Gram-positive and Gram-negative bacteria, as well as tested fungi (Fadda et al., 2016).

Biocatalysis in Drug Metabolism

In drug metabolism studies, biocatalysis has been applied to synthesize mammalian metabolites of biaryl-bis-sulfonamide compounds, demonstrating the utility of microbial systems in producing significant quantities of drug metabolites for structural characterization and clinical investigations (Zmijewski et al., 2006).

Synthesis of N-Aminopyridinium Derivatives

The synthesis of N-aminopyridinium derivatives for the amination of sp2 C-H bonds showcases the role of sulfonamides in facilitating copper-promoted C-H/N-H coupling, further underscoring the versatility of sulfonamides in organic synthesis (Kwak & Daugulis, 2019).

Solvent-Free Microwave-Assisted Reactions

The development of solvent-free, microwave-assisted reactions for preparing N-(2-(pyridin-2-yl)ethyl)sulfonamides highlights an efficient and environmentally friendly method for accessing these derivatives, which could have various pharmaceutical or agrochemical applications (Ghattas et al., 2014).

properties

IUPAC Name

N-[2-[[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]butane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6O2S/c1-3-4-11-25(23,24)19-10-9-18-14-5-6-15(22-21-14)20-16-12-13(2)7-8-17-16/h5-8,12,19H,3-4,9-11H2,1-2H3,(H,18,21)(H,17,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQJOYIPOFXSOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NCCNC1=NN=C(C=C1)NC2=NC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.